molecular formula C13H12ClFN2 B3286382 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine CAS No. 825643-62-7

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Cat. No.: B3286382
CAS No.: 825643-62-7
M. Wt: 250.70 g/mol
InChI Key: SNJVPZQIAMHUNJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine (molecular formula: C₁₃H₁₂ClFN₂) is a halogenated pyridine derivative with a substituted phenyl ring and an N-methylamine group. It is structurally characterized by a pyridine core substituted at the 4-position with a 4-fluoro-2-methylphenyl group and at the 6-position with chlorine, while the 3-position bears a methylamine moiety. This compound has gained attention as a key intermediate in pharmaceutical synthesis, notably for NT-814 (a neurokinin receptor antagonist), as highlighted in a patent describing its novel production method . Its hydrochloride salt (CID 86101274) is also documented, with detailed structural data including SMILES (CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl) and InChIKey (UBHMOCPFHJWSDZ-UHFFFAOYSA-N) .

Properties

IUPAC Name

6-chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c1-8-5-9(15)3-4-10(8)11-6-13(14)17-7-12(11)16-2/h3-7,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJVPZQIAMHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726483
Record name 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825643-62-7
Record name 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves several steps. One common method includes the reaction of 4-fluoro-2-methylbenzaldehyde with 3-chloropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: This compound is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine, differing in substituents, heterocyclic systems, or biological targets.

6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine

  • Structural Differences : The phenyl ring at the 4-position has 2-chloro-4-fluoro substitution instead of 4-fluoro-2-methyl substitution.

6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine (CAS 872510-82-2)

  • Core Heterocycle : Pyrimidine instead of pyridine.
  • Substituents : A trifluoromethyl (-CF₃) group on the phenyl ring at the 3-position.
  • Properties : Molecular weight (273.64 g/mol ) is lower than the target compound due to the absence of a methyl group. The trifluoromethyl group enhances metabolic stability but may reduce solubility .

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-(4-{[(2-methyl-2-propanyl)oxy]methyl}phenyl)thieno[3,2-d]pyrimidin-4-amine

  • Core Heterocycle: Thienopyrimidine instead of pyridine.
  • Substituents : Contains a benzyloxy group and a tert-butoxymethyl group, significantly increasing steric bulk and hydrophobicity.
  • Applications: Likely designed for kinase inhibition due to the thienopyrimidine scaffold, a common motif in kinase inhibitors .

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine

  • Complexity : Features a fused pyrrolo-thiazolo-pyrimidine system linked to a triazole-pyridine scaffold.
  • Functional Implications : Designed for multi-target activity (e.g., anticancer or antiviral applications) due to extended π-conjugation and hydrogen-bonding motifs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications
6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine C₁₃H₁₂ClFN₂ 258.70 N-methylamine, 4-fluoro-2-methylphenyl NT-814 intermediate
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine C₁₂H₉Cl₂FN₂ 279.12 2-chloro-4-fluorophenyl Not specified
6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine C₁₁H₇ClF₃N₃ 273.64 Pyrimidine core, -CF₃ Metabolic stabilization
N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-(4-{[(tert-butyl)oxy]methyl}phenyl)thieno[3,2-d]pyrimidin-4-amine C₃₂H₂₇ClF₂N₄O₂S 613.10 Thienopyrimidine, tert-butoxymethyl Kinase inhibition

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is optimized in a patent using microwave-assisted reactions, reducing reaction time compared to traditional methods .
  • Biological Relevance : Pyridine and pyrimidine derivatives are prevalent in drug discovery due to their ability to mimic purine/pyrimidine bases, enabling interactions with enzymes or receptors .
  • Structural-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance binding to hydrophobic pockets in target proteins .
    • N-Methylation : Reduces hydrogen-bonding capacity but improves membrane permeability .

Biological Activity

6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C12H11ClF2N2C_{12}H_{11}ClF_{2}N_{2} and a molecular weight of approximately 273.13 g/mol. Its structure features a pyridine ring substituted with a chloro group and a fluoro-methylphenyl moiety, which are crucial for its biological interactions.

Property Details
Molecular FormulaC12H11ClF2N2C_{12}H_{11}ClF_{2}N_{2}
Molecular Weight273.13 g/mol
Structural FeaturesPyridine ring with chloro and fluoro substituents

Antimicrobial Properties

Research indicates that compounds similar to 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine exhibit notable antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds suggest significant antibacterial potential, with values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. It has been suggested that the structural characteristics of this compound allow it to interact with specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The exact mechanisms involve binding to active sites on enzymes, thereby modulating their activity .

The mechanism through which 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine exerts its biological effects involves its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cellular functions.
  • Enzyme Modulation : By inhibiting or activating certain enzymes, it can alter metabolic pathways, contributing to its therapeutic potential.
  • Antimicrobial Action : Its structural features may disrupt bacterial cell wall synthesis or interfere with metabolic processes in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that similar pyridine derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential of halogenated pyridines in developing new antibiotics .
  • Enzyme Inhibition Research : Another research focused on the inhibition of specific kinases by pyridine derivatives, highlighting their role in cancer therapies .
  • Pharmacological Applications : The compound is being investigated as a potential intermediate in synthesizing drugs targeting various diseases, including cancer and inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Suzuki-Miyaura coupling to attach the 4-fluoro-2-methylphenyl group to the pyridine core. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in solvents like toluene/ethanol under reflux .
  • Step 2 : Chlorination at the 6-position using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .
  • Step 3 : Methylamination at the 3-position via nucleophilic substitution with methylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures .
    Yields range from 60–85%, depending on purification methods (e.g., column chromatography).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, the methylamino group (δ ~2.8–3.2 ppm in 1H NMR) and aromatic protons (δ ~6.5–8.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₁₃H₁₁ClFN₂) with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond angles and substituent orientation, as seen in structurally similar pyrimidine derivatives .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The 4-fluoro group reduces electron density on the phenyl ring, directing electrophilic substitution to specific positions. This can be quantified via Hammett constants (σₚ = +0.06 for fluorine) .
  • Hydrogen Bonding : Fluorine may participate in weak C–H···F interactions in crystal packing, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand increased yields by 15% in similar arylpyridine syntheses .
  • Solvent Effects : Replace toluene with THF or dioxane to improve solubility of intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 8 hours for conventional reflux) .

Q. How can discrepancies in NMR data between computational predictions and experimental results be resolved?

  • Methodological Answer :
  • DFT-Based NMR Prediction : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to simulate NMR spectra. Compare computed chemical shifts with experimental data to identify misassignments .
  • Dynamic Effects : Account for tautomerism or rotameric equilibria (e.g., methylamino group rotation) that broaden peaks. Use variable-temperature NMR to stabilize conformers .

Q. What computational methods are used to predict the compound’s electronic structure and binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the HOMO of the pyridine ring may indicate nucleophilic attack sites .
  • Molecular Docking : Screen against protein targets (e.g., kinase enzymes) using AutoDock Vina. Parameterize partial charges with RESP/ESP derived from DFT .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents. For instance, DMSO may stabilize the compound better than methanol due to higher polarity .
  • Accelerated Stability Studies : Store samples under varied conditions (light, humidity) and monitor degradation via HPLC. Compare with literature TGA/DSC data for thermal stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
Reactant of Route 2
6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

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